molecular formula C16H21N3OS B3160375 N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide CAS No. 866040-78-0

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide

Cat. No. B3160375
CAS RN: 866040-78-0
M. Wt: 303.4 g/mol
InChI Key: AZKUFSUJWOYBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide, also known as UMB24, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, like the one present in this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of the thiazole ring could potentially be influenced by the ph and temperature of the environment .

Advantages and Limitations for Lab Experiments

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit the activity of protein kinase CK2, and its potential applications in various fields of research. However, N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide also has certain limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide, including the optimization of its synthesis method, the determination of its optimal dosage and administration, the investigation of its potential applications in other fields of research, and the development of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide and its potential side effects.

Scientific Research Applications

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has shown potential applications in various fields of research, including cancer research, neurology, and immunology. In cancer research, N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has been found to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-3-4-5-9-15(20)18-13-8-6-7-12(10-13)14-11-21-16(17-2)19-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKUFSUJWOYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224841
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide

CAS RN

866040-78-0
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 3
Reactant of Route 3
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 5
Reactant of Route 5
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 6
Reactant of Route 6
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.